(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine
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Overview
Description
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination process.
Reductive Amination: Cyclohexanone is reacted with 2,2,2-trifluoroethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired amine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is used as a building block for the synthesis of complex molecules
Biology
In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its chiral nature and functional groups make it a valuable candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate enzyme activity or receptor signaling pathways, resulting in various physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring.
(1R,2R)-2-(2,2,2-Trifluoroethyl)cycloheptan-1-amine: Similar structure but with a cycloheptane ring.
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is unique due to its specific combination of a trifluoroethyl group and a cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2R)-2-(2,2,2-trifluoroethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7H,1-5,12H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUQSKKRQJAQFI-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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